molecular formula C18H21N7 B6457824 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549044-70-2

4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457824
CAS No.: 2549044-70-2
M. Wt: 335.4 g/mol
InChI Key: ZSLMRZUUIPGADR-UHFFFAOYSA-N
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Description

The compound 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine features a pyrimidine core substituted with ethyl and methyl groups at positions 4 and 2, respectively. At position 6, a piperazine moiety is linked to a pyrido[2,3-d]pyrimidine heterocycle. This structure is notable for its dual heterocyclic systems, which are common in drug discovery for targeting receptors such as G protein-coupled receptors (GPRs) and kinases.

Properties

IUPAC Name

4-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-3-14-11-16(23-13(2)22-14)24-7-9-25(10-8-24)18-15-5-4-6-19-17(15)20-12-21-18/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLMRZUUIPGADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyridopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s structure allows it to form stable complexes with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The pyrido[2,3-d]pyrimidine scaffold in the target compound is structurally analogous to thieno[2,3-d]pyrimidines (e.g., 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, ). Key differences include:

  • Pyrido vs. Thieno Cores: Pyrido[2,3-d]pyrimidines incorporate a pyridine ring fused to pyrimidine, while thieno[2,3-d]pyrimidines feature a thiophene ring. This substitution alters electronic properties and receptor binding.
  • Bioisosteric Replacements: Replacing sulfur (in thieno) with nitrogen (in pyrido) can improve solubility but may reduce metabolic stability due to increased susceptibility to oxidation .
Table 1: Core Heterocycle Comparison
Core Structure Example Compound Key Properties Reference
Pyrido[2,3-d]pyrimidine Target compound Potential kinase/P2Y12R modulation
Thieno[2,3-d]pyrimidine 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine GPR55 antagonism
Pyrido[1,2-a]pyrimidin-4-one 7-(4-Methylpiperazin-1-yl) derivatives Kinase inhibition

Substituent Effects on the Pyrimidine Ring

The ethyl and methyl groups at positions 4 and 2 of the pyrimidine ring are critical for steric and hydrophobic interactions. Comparisons include:

  • Ethyl vs. Propyl/Isopropyl: describes 6-ethyl and 6-propyl thieno[2,3-d]pyrimidines.
  • Methyl vs. Phenyl: In , a 6-phenyl substituent on thieno[2,3-d]pyrimidine confers GPR55 antagonism, whereas the target compound’s methyl group may favor selectivity for other targets .

Piperazine Modifications

The piperazine moiety is a common pharmacophore for receptor binding. Variations in its substitution significantly impact activity:

  • Pyrido[2,3-d]pyrimidin-4-yl vs. Furoyl/Phenyl : The target compound’s pyrido[2,3-d]pyrimidin-4-yl group contrasts with 1-(2-furoyl)piperazine in , which reduces steric bulk but may limit kinase affinity .
  • Methylsulfonyl vs. Hydroxyethyl : In , a 4-methanesulfonyl-piperazine group enhances solubility and hydrogen-bonding capacity, whereas hydroxyethyl substituents () improve metabolic stability .
Table 2: Piperazine Substitution Impact
Piperazine Substituent Example Compound Biological Effect Reference
Pyrido[2,3-d]pyrimidin-4-yl Target compound Kinase/P2Y12R binding
2-Furoyl Furan-2-yl[4-(2-methyl-6-phenylthieno...)methanone GPR55 antagonism
4-Methanesulfonyl 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)... Enhanced solubility
4-(2-Hydroxyethyl) 7-[4-(2-Hydroxyethyl)piperazin-1-yl] derivatives Improved metabolic stability

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